(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a chloronitrophenyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Condensation Reaction: The next step is the condensation of 4-benzyloxybenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound.
Cyclization: The final step involves the cyclization of the intermediate compound with an appropriate reagent, such as an amine, to form the oxazolone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar structural features, such as dichloroanilines, which have two chlorine atoms substituted on an aniline ring.
Benzyl Ethers: Compounds with benzyl ether groups, which share similar reactivity and synthetic routes.
Uniqueness
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H15ClN2O5 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H15ClN2O5/c24-20-11-8-17(26(28)29)13-19(20)22-25-21(23(27)31-22)12-15-6-9-18(10-7-15)30-14-16-4-2-1-3-5-16/h1-13H,14H2/b21-12- |
InChI Key |
DSGVWMOCYMIADQ-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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